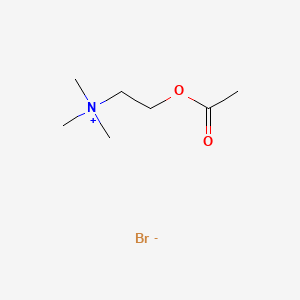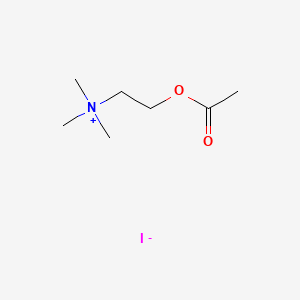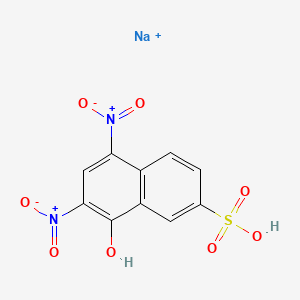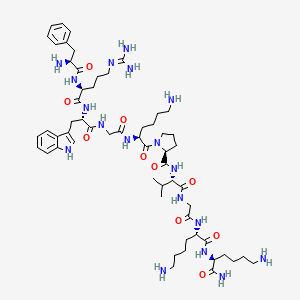
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
描述
作用机制
盐酸AG 1478通过选择性抑制表皮生长因子受体激酶发挥作用。它结合受体的三磷酸腺苷结合位点,阻止其活化和随后的信号通路。 这种抑制导致癌细胞的增殖减少和凋亡增加 .
生化分析
Biochemical Properties
AG 1478 HYDROCHLORIDE plays a significant role in biochemical reactions, particularly those involving the EGFR tyrosine kinase. By inhibiting this enzyme, it can disrupt various cellular processes that rely on EGFR signaling .
Cellular Effects
AG 1478 HYDROCHLORIDE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of EGFR can disrupt cell proliferation and survival, which are critical processes in many types of cancer .
Molecular Mechanism
The molecular mechanism of action of AG 1478 HYDROCHLORIDE involves binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity . This inhibition can lead to changes in gene expression and disrupt cellular signaling pathways .
Metabolic Pathways
AG 1478 HYDROCHLORIDE is involved in the EGFR signaling pathway . It interacts with the EGFR enzyme, leading to changes in metabolic flux or metabolite levels .
准备方法
合成路线和反应条件
盐酸AG 1478的合成涉及在特定条件下,3-氯苯胺与6,7-二甲氧基-4-喹唑啉酮的反应。该反应通常需要二甲基亚砜等溶剂和催化剂来促进反应过程。 然后通过结晶或色谱法纯化产物,得到盐酸盐形式 .
工业生产方法
盐酸AG 1478的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 采用高效液相色谱等先进技术,确保最终产品符合严格的质量标准 .
化学反应分析
反应类型
盐酸AG 1478由于芳香环上存在氯和甲氧基,主要发生取代反应。 这些反应可以在受控条件下通过各种试剂促进 .
常见试剂和条件
主要产物
由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能会生成具有不同官能团取代氯或甲氧基基团的衍生物 .
科学研究应用
盐酸AG 1478在科学研究中具有广泛的应用:
化学: 用作研究表皮生长因子受体激酶抑制的模型化合物。
生物学: 在细胞培养研究中使用,以研究表皮生长因子受体抑制对细胞增殖和凋亡的影响。
医学: 研究其在治疗癌症(尤其是非小细胞肺癌)方面的潜在治疗作用。
相似化合物的比较
类似化合物
酪氨酸激酶抑制剂AG 1296: 表皮生长因子受体激酶的另一个抑制剂,但具有不同的选择性和效力。
吉非替尼: 一种众所周知的表皮生长因子受体抑制剂,在临床上用于治疗非小细胞肺癌。
厄洛替尼: 与吉非替尼类似,它用于治疗非小细胞肺癌和胰腺癌.
独特性
盐酸AG 1478因其对表皮生长因子受体激酶的高选择性和效力而独一无二。它对表皮生长因子受体的IC50值为3纳摩尔,使其成为最有效的抑制剂之一。 这种高度选择性降低了脱靶效应,使其成为科学研究中宝贵的工具 .
属性
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDYIUSDDVWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057891 | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170449-18-0, 153436-53-4 | |
| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-1478 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















